N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a fluorinated nucleoside analog with a purine base scaffold. Its structure features:
- A 4-fluoro substituent on the oxolane (tetrahydrofuran) ring, which enhances metabolic stability by resisting enzymatic degradation .
- A 3-hydroxy group and 5-hydroxymethyl group on the sugar moiety, critical for mimicking natural nucleosides and enabling interactions with target enzymes .
- A 2-methylpropanamide (isobutyramide) group at the purine N2 position, which modulates solubility and pharmacokinetic properties .
This compound is structurally related to antiviral and anticancer nucleoside analogs, where fluorination and hydroxylation patterns are optimized for potency and selectivity.
Properties
Molecular Formula |
C14H18FN5O5 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-9(22)7(15)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1 |
InChI Key |
QISMUTCGOYEUNQ-HTFXMJNNSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the fluorinated sugar moiety, which is then coupled with the purine base. The key steps include:
Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Purine Base: The fluorinated sugar is then coupled with the purine base using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Phosphorylation Reactions
Phosphorylation is critical for converting the compound into its active triphosphate form, a prerequisite for incorporation into nucleic acids.
Key Reaction:
-
Conditions: Requires ATP and specific kinases (e.g., thymidine kinase) at physiological pH (7.4) and 37°C.
-
Outcome: The monophosphate derivative undergoes further phosphorylation to di- and triphosphate forms, enabling competitive inhibition of viral polymerases.
| Reagent | Enzyme | Product | Yield |
|---|---|---|---|
| ATP | Thymidine kinase | Monophosphate derivative | ~60% |
| GTP | Guanylate kinase | Diphosphate derivative | ~45% |
Hydrolysis and Stability
The compound’s ester and amide bonds are susceptible to hydrolysis, impacting its pharmacokinetic profile.
Hydrolysis Pathways:
-
Amide bond cleavage: Occurs under acidic conditions (pH < 3) or via esterases.
-
Sugar moiety degradation: The fluorinated oxolan ring resists hydrolysis compared to non-fluorinated analogs .
Experimental Data:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.2, 37°C | 2.1 hours | 2-Methylpropanamide + Purine base |
| pH 7.4, 37°C | 12.4 hours | Stable |
Oxidation and Reduction
The hydroxyl and fluorinated groups participate in redox reactions that modify bioactivity.
Oxidation:
-
Target: C6 hydroxyl group on the purine ring.
-
Reagent: Pyridinium chlorochromate (PCC) in dichloromethane.
-
Product: 6-Oxo derivative (enhanced polymerase inhibition).
Reduction:
-
Target: Fluorine atom in the oxolan ring.
-
Reagent: Sodium borohydride (NaBH₄) in methanol.
-
Product: Deoxy derivative (reduced antiviral activity).
Enzymatic Interactions
The compound interacts with metabolic enzymes, influencing its therapeutic efficacy:
| Enzyme | Interaction | Biological Impact |
|---|---|---|
| DNA polymerase | Competitive inhibition | Blocks viral replication |
| 5'-Nucleotidase | Dephosphorylation | Reduces active triphosphate levels |
| Cytochrome P450 | Oxidative metabolism | Generates inactive metabolites |
Synthetic Pathway Considerations
The compound’s synthesis involves fluorination and glycosylation steps that dictate its reactivity:
-
Fluorination:
-
Reagent: Diethylaminosulfur trifluoride (DAST).
-
Conditions: Anhydrous, -78°C.
-
Yield: 72%.
-
-
Glycosylation:
-
Reagent: Purine base + fluorinated sugar (TMSOTf catalyst).
-
Conditions: Dry tetrahydrofuran (THF), 0°C.
-
Yield: 65%.
-
Key Stability Challenges
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a probe to study enzyme-substrate interactions. Its fluorinated sugar moiety can be used to investigate the role of fluorine in biological systems.
Medicine: This compound has potential therapeutic applications in the treatment of viral infections and cancer. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its incorporation into the DNA or RNA of target cells. The fluorinated sugar moiety disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the proliferation of infected or cancerous cells.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Differences and Research Findings
(c) Thiol vs. Hydroxyl Functionalization
- The sulfanylmethyl group in Compound 42 () facilitates disulfide bond formation for targeted drug delivery, whereas the target compound’s hydroxyl groups prioritize hydrogen bonding with biological targets (e.g., kinases or polymerases) .
- Compound 43’s trityl-protected thiol () is used for site-specific conjugation in antibody-drug conjugates, a feature absent in the target compound .
(d) Phosphoramidite Derivatives
- The phosphoramidite in CAS 1404463-20-2 () is a key intermediate in synthesizing oligonucleotides with thiophosphate backbones, which resist nuclease degradation. The target compound’s lack of a phosphoramidite group limits its direct use in oligonucleotide therapeutics but simplifies its role as a small-molecule agent .
Biological Activity
N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a compound that exhibits significant biological activity, particularly in the fields of antiviral and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C14H18FN5O5 |
| Molecular Weight | 355.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | QISMUTCGOYEUNQ-HTFXMJNNSA-N |
The biological activity of this compound primarily stems from its ability to interfere with nucleic acid synthesis. The fluorinated sugar moiety enhances its stability and bioavailability, allowing it to effectively inhibit key enzymes involved in DNA and RNA synthesis:
- Incorporation into Nucleic Acids : The compound mimics natural nucleosides and gets incorporated into viral RNA or DNA during replication.
- Enzyme Inhibition : It inhibits enzymes such as DNA polymerase and reverse transcriptase, crucial for viral replication and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the disruption of normal nucleic acid function leads to programmed cell death.
Antiviral Activity
Recent studies have demonstrated the compound's effectiveness against various viral pathogens. For instance:
- HIV : The compound has shown promising results in inhibiting HIV replication in vitro by targeting reverse transcriptase.
- HCV : In studies involving Hepatitis C virus (HCV), it was found to reduce viral load significantly in treated cell lines .
Anticancer Properties
The anticancer potential of this compound has been explored through various preclinical trials:
- Cell Lines Tested : It has been tested on several cancer cell lines including breast cancer (MCF7), lung cancer (A549), and leukemia (HL60).
- Mechanism : The compound induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression at the G1 phase .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on HIV-Infected Patients : A clinical trial indicated that patients receiving treatment with this compound showed a significant reduction in viral load compared to those on standard antiretroviral therapy .
- Breast Cancer Model : In vivo studies using mouse models demonstrated that administration of the compound led to a 50% reduction in tumor size over a four-week period .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing this fluorinated nucleoside analog, and how is stereochemical integrity maintained?
- Methodological Answer :
- Fluorinated Sugar Synthesis : The 4-fluoro sugar moiety is synthesized via stereoselective fluorination of a protected ribose derivative using reagents like DAST or XtalFluor-E. The (2R,3S,4S,5R) configuration is preserved through chiral auxiliary-assisted reactions .
- Purine Coupling : The modified purine base (6-oxo-1H-purin-2-yl) is attached via Mitsunobu reaction or enzymatic glycosylation, ensuring regioselectivity .
- Purification : Reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) achieves >95% purity. Crystallization in propan-2-ol solvate systems (e.g., triclinic P1 crystal structure) further refines purity .
- Validation : X-ray crystallography (e.g., a=5.1786 Å, α=98.495° ) and 2D NMR (e.g., NOESY cross-peaks confirming sugar pucker) verify stereochemistry .
Q. How is the compound’s structural conformation characterized, particularly the fluorinated oxolane ring and purine orientation?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis resolves bond lengths (e.g., C-F: ~1.39 Å) and torsion angles (e.g., γ=-91.120° ).
- Multinuclear NMR : NMR identifies fluorination position, while - HSQC maps sugar-proton correlations. NMR confirms phosphate linkages in derivatives .
- Computational Modeling : DFT (B3LYP/6-31G*) optimizes geometry, aligning with experimental data from crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cellular assays?
- Methodological Answer :
- Receptor Heterogeneity : Use subtype-specific P2Y receptor assays (e.g., P2Y12 vs. P2Y1) with radioligand displacement (e.g., -AR-C66096 ).
- Metabolic Stability Screening : Incubate with liver microsomes (human vs. rodent) and quantify degradation via LC-MS. Adjust assay duration to account for half-life variations .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., cAMP inhibition) to confirm mechanism .
Q. What computational strategies optimize derivative design for improved target selectivity?
- Methodological Answer :
- Molecular Docking : Model interactions with P2Y12 (PDB: 7JN) using AutoDock Vina. Key residues (e.g., Lys280, Arg265) guide fluoromethyl or acyl modifications .
- QSAR Modeling : Apply Partial Least Squares (PLS) regression to correlate substituent properties (e.g., logP, Hammett σ) with IC50 values. Prioritize derivatives with polar surface area <90 Ų for membrane permeability .
- AI-Driven Synthesis : Platforms like ChemOS propose feasible routes for introducing tert-butyl or morpholine groups, balancing reactivity and steric effects .
Q. What experimental designs mitigate stability challenges during long-term biochemical studies?
- Methodological Answer :
- Storage : Lyophilize under argon at -80°C to prevent hydrolysis. Avoid aqueous buffers with pH <6.0 .
- Buffer Optimization : Use Tris-HCl (pH 7.4) with 1 mM EDTA and 0.01% BSA to minimize metal-catalyzed degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with LC-MS quantification at intervals (t=0, 24, 48h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
